N,N-dimethyl-4-(oxolan-2-ylmethoxy)benzamide
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Overview
Description
N,N-dimethyl-4-(oxolan-2-ylmethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with an oxolan-2-ylmethoxy substituent at the para position and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(oxolan-2-ylmethoxy)benzamide typically involves the reaction of 4-hydroxybenzamide with oxirane (ethylene oxide) to introduce the oxolan-2-ylmethoxy group. This is followed by the N,N-dimethylation of the amide nitrogen using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(oxolan-2-ylmethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxolan-2-ylmethoxy group, where nucleophiles such as halides or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone or thiourea in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halides or thiols.
Scientific Research Applications
N,N-dimethyl-4-(oxolan-2-ylmethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(oxolan-2-ylmethoxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxolan-2-ylmethoxy group may facilitate binding to specific active sites, while the dimethylamino group can enhance lipophilicity and membrane permeability. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(oxolan-2-ylmethyl)aniline: Similar structure but with an aniline core instead of benzamide.
N,N-dimethyl-4-(oxolan-2-ylmethyl)benzamide: Similar structure with slight variations in substituent positions.
Uniqueness
N,N-dimethyl-4-(oxolan-2-ylmethoxy)benzamide is unique due to the specific combination of the oxolan-2-ylmethoxy group and the benzamide core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N,N-dimethyl-4-(oxolan-2-ylmethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-15(2)14(16)11-5-7-12(8-6-11)18-10-13-4-3-9-17-13/h5-8,13H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLZDMMUPBJLFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)OCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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